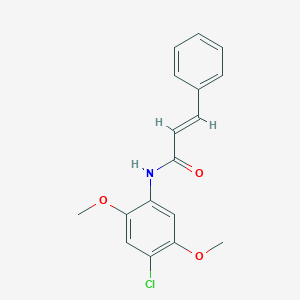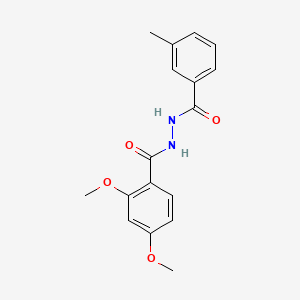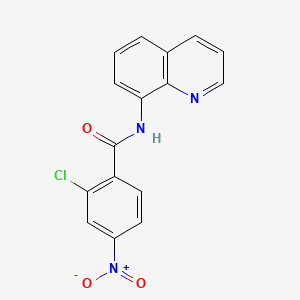
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide, also known as CLPA, is a synthetic compound that has been gaining attention in the scientific community. It belongs to the category of phenethylamines and has been identified as a potential drug candidate due to its unique properties.
Mécanisme D'action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide is not fully understood. However, it is believed to act on the dopamine and serotonin receptors in the brain. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is its unique properties. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to have a number of different effects on the body, which makes it a versatile compound for research. However, one of the limitations of using N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been shown to be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide. One area of research is the development of new synthetic methods for producing N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide. Another area of research is the investigation of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide's effects on other neurotransmitter systems in the brain. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide for therapeutic use. Finally, more studies are needed to determine the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide on the body.
Méthodes De Synthèse
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide involves the reaction between 4-chloro-2,5-dimethoxybenzaldehyde and phenylacetic acid in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then purified using column chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide in its pure form.
Applications De Recherche Scientifique
N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylacrylamide has also been investigated for its potential use in treating Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-N-(4-chloro-2,5-dimethoxyphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-11-14(16(22-2)10-13(15)18)19-17(20)9-8-12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSCCNLZGURQU-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C=CC2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1NC(=O)/C=C/C2=CC=CC=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)


![7-{[4-(2-methylbenzyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5872477.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbonitrile](/img/structure/B5872500.png)




![N'-[(2-naphthylsulfonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5872538.png)
![2-{4-[(2-fluorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5872545.png)
